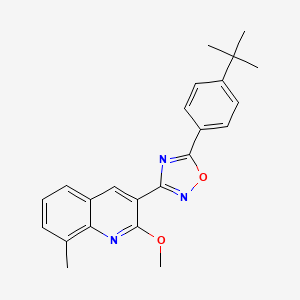
5-(4-(tert-butyl)phenyl)-3-(2-methoxy-8-methylquinolin-3-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-(tert-butyl)phenyl)-3-(2-methoxy-8-methylquinolin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 5-(4-(tert-butyl)phenyl)-3-(2-methoxy-8-methylquinolin-3-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to interact with cellular proteins and DNA, leading to inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
Research has shown that 5-(4-(tert-butyl)phenyl)-3-(2-methoxy-8-methylquinolin-3-yl)-1,2,4-oxadiazole has a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell migration and invasion, and disrupt the microtubule network. Additionally, it has been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(4-(tert-butyl)phenyl)-3-(2-methoxy-8-methylquinolin-3-yl)-1,2,4-oxadiazole is its fluorescent properties, which make it a useful tool for imaging biological molecules. However, its potential toxicity and limited solubility in aqueous solutions can be a limitation for some experiments.
Zukünftige Richtungen
There are several future directions for research on 5-(4-(tert-butyl)phenyl)-3-(2-methoxy-8-methylquinolin-3-yl)-1,2,4-oxadiazole. One area of interest is its potential use as a therapeutic agent for cancer treatment. Additionally, further studies are needed to fully understand its mechanism of action and explore its potential applications in other fields, such as drug delivery and imaging.
Synthesemethoden
The synthesis of 5-(4-(tert-butyl)phenyl)-3-(2-methoxy-8-methylquinolin-3-yl)-1,2,4-oxadiazole involves a series of chemical reactions. The starting materials include 4-(tert-butyl)phenyl hydrazine, 2-methoxy-8-methylquinoline-3-carboxylic acid, and thionyl chloride. The reaction proceeds through the formation of an intermediate, which is then treated with sodium azide and copper (I) iodide to yield the desired product.
Wissenschaftliche Forschungsanwendungen
5-(4-(tert-butyl)phenyl)-3-(2-methoxy-8-methylquinolin-3-yl)-1,2,4-oxadiazole has been studied extensively for its potential applications in various fields. One of the main areas of interest is its use as a fluorescent probe for detecting and imaging biological molecules. It has also been investigated as a potential anticancer agent, with promising results in preclinical studies.
Eigenschaften
IUPAC Name |
5-(4-tert-butylphenyl)-3-(2-methoxy-8-methylquinolin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-14-7-6-8-16-13-18(22(27-5)24-19(14)16)20-25-21(28-26-20)15-9-11-17(12-10-15)23(2,3)4/h6-13H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXARAGFRMARNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)OC)C3=NOC(=N3)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(4-Tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7718034.png)

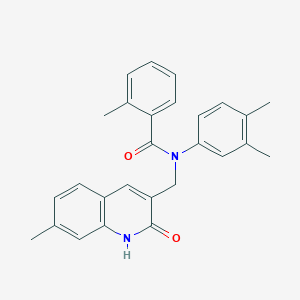
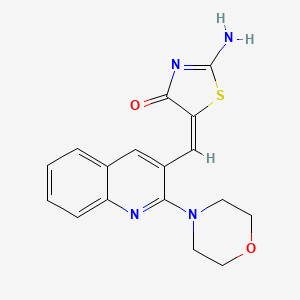
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7718062.png)


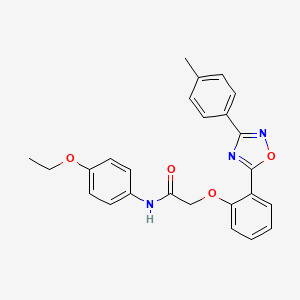
![N-[(2-chlorophenyl)methyl]-2-(N-methyl4-chlorobenzenesulfonamido)acetamide](/img/structure/B7718095.png)

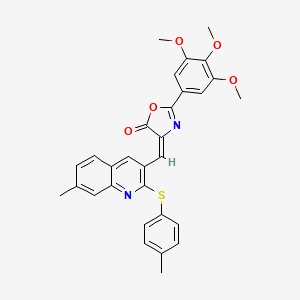


![N-[(2-methoxyphenyl)methyl]-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7718148.png)